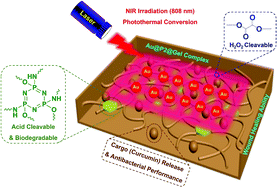Highly flexible hydrogel dressing with efficient antibacterial, antioxidative, and wound healing performances†
Biomaterials Science Pub Date: 2022-01-19 DOI: 10.1039/D1BM02010B
Abstract
Bacterial induced wound infection is very common in real life, but the abuse of antibiotics means that is poses a potential threat to human health. The development of non-antibiotic type antibacterial materials appears to be of importance. Herein, a microenvironment-responsive and biodegradable hydrogel complex, consisting of an acid-degradable antibacterial hydrogel and a hydrogen peroxide (H2O2)-responsive polymer/gold hybrid film with photothermal conversion ability was constructed based on polyethylenimine (PEI), polyethylene glycol (PEG), hexachlorocyclic triphosphonitrile (HCCP), and gold nanoparticles. The resultant hydrogel showed excellent adhesion to various surfaces, whether in air or underwater. However, a simple glycerine and water (v/v = 1/1) mixed solution could rapidly promote the detachment of the hydrogel from skin automatically, without any external force and no residue was left, exhibiting a manmade controllable flexible feature. Moreover, the in vitro antibacterial performance against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus (S. aureus), as well as wound healing investigations conducted in living mice confirmed that these hydrogels possessed excellent antibacterial, antioxidative, and wound healing abilities. We believe this proof of concept could create a novel pathway for the design and construction of highly efficient hydrogel dressings using readily available polymeric materials and that the resulting dressing have potential for clinical applications.


Recommended Literature
- [1] Oxidation reactions of a versatile, two-coordinate, acyclic iminosiloxysilylene†
- [2] Environmentally benign and diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines†
- [3] Inside front cover
- [4] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [5] The evaluation of the chemical quality and UV overall components dissolution consistency of Flos Chrysanthemi Indici preparation†
- [6] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides
- [7] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [8] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
- [9] Iron nanoparticlesin situ encapsulated in biochar-based carbon as an effective catalyst for the conversion of biomass-derived syngas to liquid hydrocarbons
- [10] First structural characterization of an eight-coordinate cobalt(II) complex containing five-membered chelate rings: evidence for d-orbital ς-stabilization energy favoring eight- over six-coordination at cobalt(II) ions










